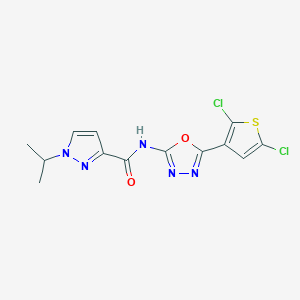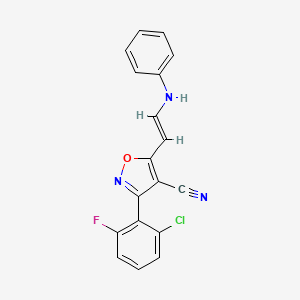
3-amino-N-(2,5-dichlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(2,5-dichlorophenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 .
Synthesis Analysis
The synthesis of benzamide derivatives like this compound can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an amide group attached to a benzene ring, which is further substituted with two chlorine atoms and an amino group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound involve the condensation of benzoic acids and amines . The reaction is facilitated by the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical and Chemical Properties Analysis
This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the retrieved papers.科学的研究の応用
Synthesis and Characterization in Polymer Science
The synthesis and characterization of novel polymers derived from polyimide-forming monomers, such as 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene, demonstrate the potential application of related compounds in creating high-performance materials. These polymers exhibit exceptional thermal stability and solubility in various organic solvents, making them suitable for producing transparent, tough, and flexible films used in high-temperature applications (Imai, Maldar, & Kakimoto, 1984).
Antimicrobial and Antipathogenic Properties
Research on thiourea derivatives, including compounds structurally similar to 3-amino-N-(2,5-dichlorophenyl)benzamide, has shown significant anti-pathogenic activity, particularly against strains capable of forming biofilms like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents with specific antibiofilm properties, highlighting the importance of such compounds in addressing bacterial resistance and infection control (Limban, Marutescu, & Chifiriuc, 2011).
Cytotoxic Activity Against Cancer Cell Lines
The synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile and its evaluation against human cancer cell lines (MDA-MB-231, A549, and MIA PaCa-2) revealed promising cytotoxic activities. The compound's effectiveness, supported by theoretical calculations and molecular docking analysis, indicates its potential as a lead compound for anticancer drug development. This showcases the relevance of such chemical structures in therapeutic applications, particularly in oncology (El Gaafary et al., 2021).
Photochemical Properties for Medical Textiles
Polyamide 56, a biopolymer modified with benzophenone derivatives, exhibits enhanced UV-protective and antimicrobial properties under UV light exposure. This modification introduces reactive oxygen species generating abilities, making the material suitable for medical textiles and biological materials applications. The study of such derivatives provides insights into the development of functional materials with potential healthcare applications, demonstrating the broad applicability of this compound-related compounds (Gao et al., 2017).
作用機序
Target of Action
The primary targets of 3-amino-N-(2,5-dichlorophenyl)benzamide are currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
It is known that indole derivatives, which share a similar structure, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
特性
IUPAC Name |
3-amino-N-(2,5-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-4-5-11(15)12(7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHDIRLLJQAMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
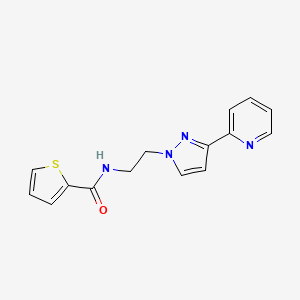
![5-(4-fluorobenzyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937422.png)
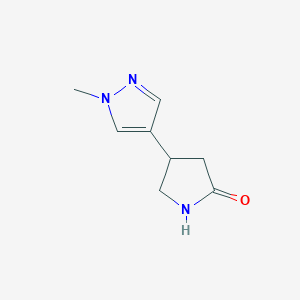
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2937427.png)
![8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2937428.png)

![3-(4-bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B2937430.png)
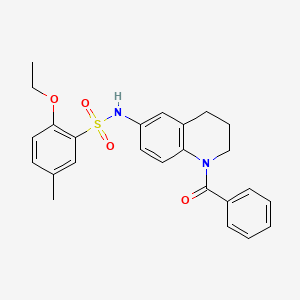
![N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2937433.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2937436.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2937438.png)
